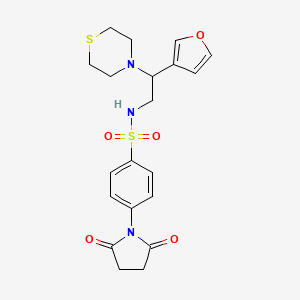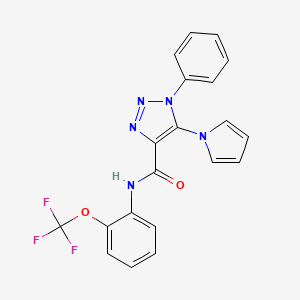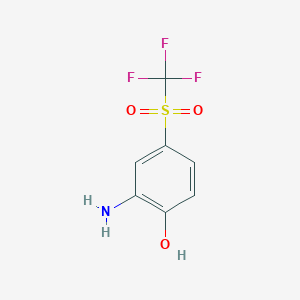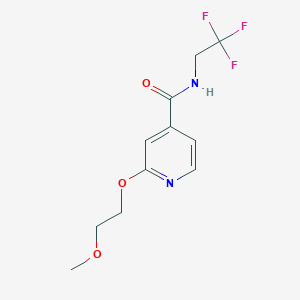
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives with potential biological activities, such as inhibition of kynurenine 3-hydroxylase and carbonic anhydrases, which are enzymes involved in different physiological and pathological processes. These compounds are characterized by the presence of a benzenesulfonamide moiety, which is a common feature in many therapeutic agents due to its involvement in enzyme inhibition .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with various electrophiles or nucleophiles to introduce different substituents that confer specific properties and biological activities to the molecules. For instance, paper describes the synthesis of a benzenesulfonamide derivative through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. Similarly, paper details the synthesis of benzenesulfonamide derivatives starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These synthetic routes are crucial for the development of compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often analyzed using various spectroscopic techniques, such as FTIR, NMR, and UV-Visible spectroscopy, to confirm the identity and purity of the synthesized compounds. Computational methods, such as Density Functional Theory (DFT), are also employed to predict the vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, which are then compared with experimental data to validate the structures .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these compounds is typically explored in the context of their biological activities, where they act as inhibitors for specific enzymes. For example, the compounds described in papers , , , and are investigated for their ability to inhibit enzymes like kynurenine 3-hydroxylase and different isoforms of carbonic anhydrase. These enzyme inhibition studies are crucial for understanding the potential therapeutic applications of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be predicted using computational tools like ADMET predictions, which provide insights into the absorption, distribution, metabolism, excretion, and toxicity of the compounds. The antimicrobial activities of these compounds are often studied using methods like the disk diffusion method to assess their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
Research has explored the synthesis of new chemical derivatives incorporating benzenesulfonamide. One study involved the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This research highlights the utility of related compounds as versatile building blocks for creating a diverse range of chemical structures (Farag et al., 2011).
Microwave-Assisted Synthesis for Anticancer Activity
Another study focused on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their potential for anticancer activity. This indicates the relevance of benzenesulfonamide derivatives in developing therapeutic agents (Kumar et al., 2015).
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine with benzenesulfonamide derivative groups containing Schiff base have been studied for their potential in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).
Synthesis of Sulfonamide Moiety for Biological Screening
A study on the synthesis, characterization, and biological screening of derivatives containing the sulfonamide moiety has been conducted. This research is significant for understanding the antimicrobial activity of these compounds, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2018).
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)30(26,27)21-13-18(15-7-10-28-14-15)22-8-11-29-12-9-22/h1-4,7,10,14,18,21H,5-6,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSICPIAKUAUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)

![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)

